![molecular formula C11H11NO2S B3059629 2,4-噻唑烷二酮,3-[(4-甲基苯基)甲基]- CAS No. 103986-16-9](/img/structure/B3059629.png)

2,4-噻唑烷二酮,3-[(4-甲基苯基)甲基]-

描述

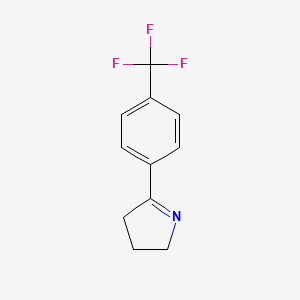

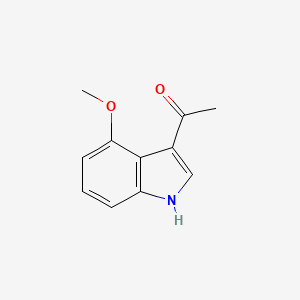

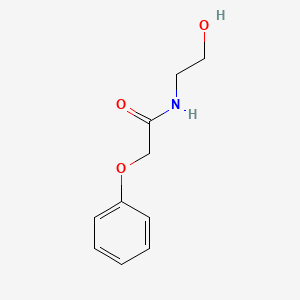

2,4-Thiazolidinedione, also known as TZD, is a class of heterocyclic compounds consisting of a five-membered C3NS ring . It is a well-known peroxisome proliferator-activated receptors (PPAR) activator . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

In recent years, a number of innovative synthetic techniques have been developed to create a variety of scaffolds to investigate a range of biological activities . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .

Molecular Structure Analysis

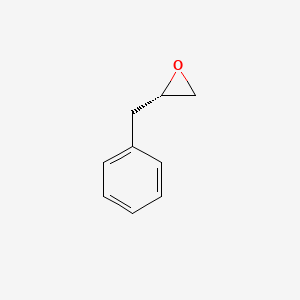

The molecular structure of 2,4-Thiazolidinedione consists of a five-membered C3NS ring . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .

Chemical Reactions Analysis

Thiazolidinones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Physical and Chemical Properties Analysis

The molecular weight of 2,4-Thiazolidinedione is 117.126 . The IUPAC Standard InChI is InChI=1S/C3H3NO2S/c5-2-1-7-3 (6)4-2/h1H2, (H,4,5,6) .

科学研究应用

药物学观点和药物开发

2,4-噻唑烷二酮 (2,4-TZD) 已被公认为一种通用的药效团,具有广泛的药理活性。它是一个关键的杂环支架,由于其新颖的作用模式、成本效益和易于合成,已被广泛探索。药物化学家利用 2,4-TZD 核心,特别是专注于 N-3 和 C-5 活性亚甲基的结构修饰,以构建针对各种临床疾病的多种先导分子。这些化合物主要关注抗菌、抗癌和抗糖尿病特性,一直是许多研究的主题。这种广泛的应用突出了 2,4-TZD 衍生物的多功能潜力,各种药物已上市或正在临床开发中。该综述还深入研究了 2,4-TZD 核心的合成方法,强调了 N-3 和 C-5 上取代基的重要性,并详细阐述了作用机制和构效关系 (Singh 等人,2022 年)。

抗炎和抗高血糖作用

噻唑烷二酮衍生物,特别是苯环上带有取代基的亚苄基-2,4-噻唑烷二酮,已被合成并评估其对蛋白质酪氨酸磷酸酶 1B (PTP1B) 的抑制作用。这些衍生物表现出显着的抗炎和抗高血糖特性。值得注意的是,化合物 3e 表现出有效的降糖和降脂活性,以及过氧化物酶体增殖物激活受体 (PPARs) 的显着激活,表明有多种作用机制。该化合物改善血液参数和抑制体重增加的能力突出了这些衍生物在解决代谢紊乱中的治疗潜力 (Bhattarai 等人,2009 年)。

作用机制

Target of Action

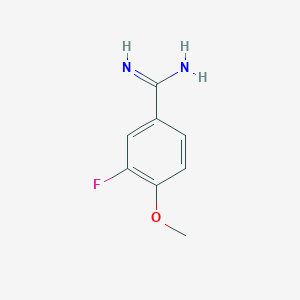

The primary target of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

The compound interacts with its target, PPAR-γ, by binding to it . This binding activates the receptor, which then binds to peroxisome proliferator response elements (PPREs) in the DNA, promoting the expression of target genes . The activation of PPAR-γ improves insulin resistance, making this compound a potent anti-hyperglycemic agent .

Biochemical Pathways

The activation of PPAR-γ affects several biochemical pathways. It enhances the transcription of insulin-responsive genes, which leads to improved insulin sensitivity . This can lead to a decrease in blood glucose levels, making this compound potentially useful in the treatment of type 2 diabetes .

Pharmacokinetics

The predicted properties include a boiling point of 5257±600 °C and a density of 1344±006 g/cm3 . The pKa is predicted to be 2.58±0.50, which could influence its absorption and distribution in the body .

Result of Action

The activation of PPAR-γ by 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- leads to improved insulin sensitivity and a decrease in blood glucose levels . This can potentially help in the management of type 2 diabetes .

未来方向

生化分析

Biochemical Properties

The biochemical properties of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- are intriguing. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is complex and multifaceted. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . More detailed studies are required to confirm these findings.

Dosage Effects in Animal Models

The effects of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- may be involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- within cells and tissues is a complex process that may involve various transporters or binding proteins It could also have effects on its localization or accumulation within cells

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWXKXQNPIDGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CSC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361609 | |

| Record name | 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-16-9 | |

| Record name | 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

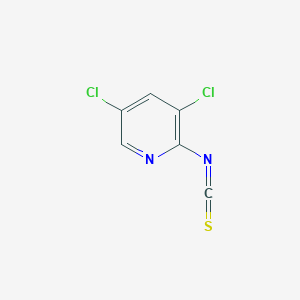

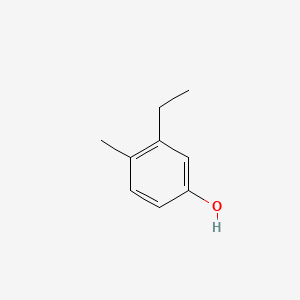

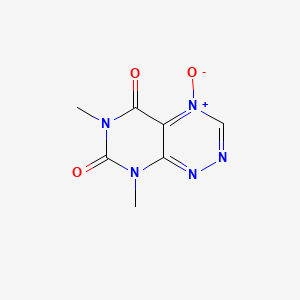

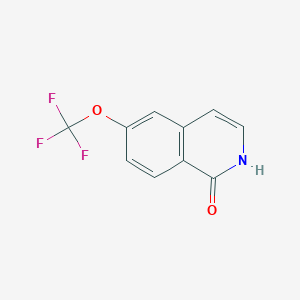

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2-Methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3059547.png)

![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)